

An In-depth Technical Guide to the Spectral Properties of AF 555 Azide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: AF 555 azide

Cat. No.: B12377213

[Get Quote](#)

This technical guide provides a comprehensive overview of the core spectral properties of **AF 555 azide**, a fluorescent dye widely utilized in biological imaging and proteomics. Designed for researchers, scientists, and drug development professionals, this document details the essential photophysical characteristics, experimental protocols for its use in click chemistry, and standardized methods for spectral characterization.

Core Spectral and Photophysical Properties

AF 555 azide is a bright, water-soluble, and photostable orange-fluorescent dye. It is spectrally similar to other common fluorophores such as Cy3 and tetramethylrhodamine (TRITC), making it compatible with standard filter sets.^{[1][2][3]} The dye's azide group allows for its covalent attachment to alkyne-modified biomolecules through copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition, commonly known as "click chemistry".^{[4][5]} This specific and efficient ligation method makes **AF 555 azide** a valuable tool for labeling proteins, nucleic acids, and other biomolecules in complex biological samples.

Quantitative Spectral Data Summary

The key spectral and photophysical parameters of **AF 555 azide** and its close analogs are summarized in the table below. These values are critical for designing experiments, selecting appropriate instrumentation, and interpreting fluorescence data.

Property	Value	Source(s)
Excitation Maximum (λ_{abs})	552 - 555 nm	[1] [3] [6] [7] [8] [9] [10]
Emission Maximum (λ_{em})	565 - 572 nm	[1] [6] [8] [10]
Molar Extinction Coefficient (ϵ)	~150,000 - 155,000 cm ⁻¹ M ⁻¹	[1] [8] [11]
Fluorescence Quantum Yield (Φ)	0.14	[6]
Recommended Laser Lines	532 nm or 555 nm	[3] [8] [10]
Commonly Used Filter Sets	TRITC (Tetramethylrhodamine)	[3] [8] [10]
Solubility	Water, DMSO, DMF	[8] [10]
pH Sensitivity	Insensitive from pH 4 to 10	[8] [10]

Experimental Protocols

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling in Cell Lysates

This protocol outlines a general procedure for labeling alkyne-tagged proteins in a cell lysate with **AF 555 azide**. Optimization may be required depending on the specific protein and sample.

Materials:

- Cell lysate containing alkyne-tagged protein
- AF 555 azide**
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) solution (100 mM)
- Copper(II) sulfate (CuSO₄) solution (20 mM)
- Sodium ascorbate solution (300 mM, freshly prepared)

- Methanol, Chloroform, Water (for protein precipitation)
- Phosphate-buffered saline (PBS)

Procedure:

- To your protein sample in an appropriate buffer, add the **AF 555 azide** to a final concentration of 20 μM . The optimal concentration can range from 5 μM to 50 μM and should be determined empirically.[\[12\]](#)
- Add 10 μL of 100 mM THPTA solution and vortex briefly to mix.
- Add 10 μL of 20 mM CuSO_4 solution and vortex briefly.
- To initiate the reaction, add 10 μL of 300 mM sodium ascorbate solution. Vortex the reaction mixture immediately.
- Incubate the reaction for 30 minutes at room temperature, protected from light. Continuous vortexing or end-over-end rotation is recommended.[\[12\]](#)
- To precipitate the labeled protein and remove excess dye, add 3 mL of cold (-20°C) methanol, 0.75 mL of chloroform, and 2.1 mL of water.
- Incubate the mixture at -20°C for 1 hour.[\[12\]](#)
- Centrifuge the sample for 10 minutes at 13,000-20,000 x g.
- Carefully remove the upper aqueous layer without disturbing the protein interface.
- Add 450 μL of methanol and vortex briefly.
- Centrifuge for 5 minutes at 13,000-20,000 x g to pellet the protein.[\[12\]](#)
- Discard the supernatant and allow the protein pellet to air dry. Do not over-dry the pellet. The labeled protein is now ready for downstream analysis.

Protocol 2: Measurement of Absorption Spectrum and Molar Extinction Coefficient

This protocol describes the standard method for determining the absorption maximum and molar extinction coefficient of a fluorescent dye.

Materials:

- **AF 555 azide**
- High-purity solvent (e.g., DMSO for stock, PBS or appropriate buffer for measurement)
- UV-Vis spectrophotometer
- Calibrated quartz cuvettes (1 cm path length)
- Analytical balance

Procedure:

- Prepare a concentrated stock solution of **AF 555 azide** in a suitable solvent like DMSO.
- Create a series of dilutions of the stock solution in the desired spectroscopic buffer (e.g., PBS).
- Measure the absorbance of each dilution across a relevant wavelength range (e.g., 300-700 nm) using the spectrophotometer. Use the same buffer as a blank reference.
- Identify the wavelength of maximum absorbance (λ_{abs}).
- According to the Beer-Lambert law ($A = \epsilon cl$), plot the absorbance at λ_{abs} against the concentration of the dye.
- The molar extinction coefficient (ϵ) is determined from the slope of the resulting linear plot (slope = $\epsilon \times \text{path length}$).

Protocol 3: Measurement of Fluorescence Emission Spectrum and Quantum Yield

This protocol details the procedure for determining the fluorescence emission maximum and quantum yield. The quantum yield is typically measured relative to a known standard.

Materials:

- **AF 555 azide** solution (from Protocol 2)
- A fluorescent standard with a known quantum yield in the same spectral region (e.g., Rhodamine 6G in ethanol, $\Phi \approx 0.95$)
- Spectrofluorometer
- Quartz cuvettes (1 cm path length)

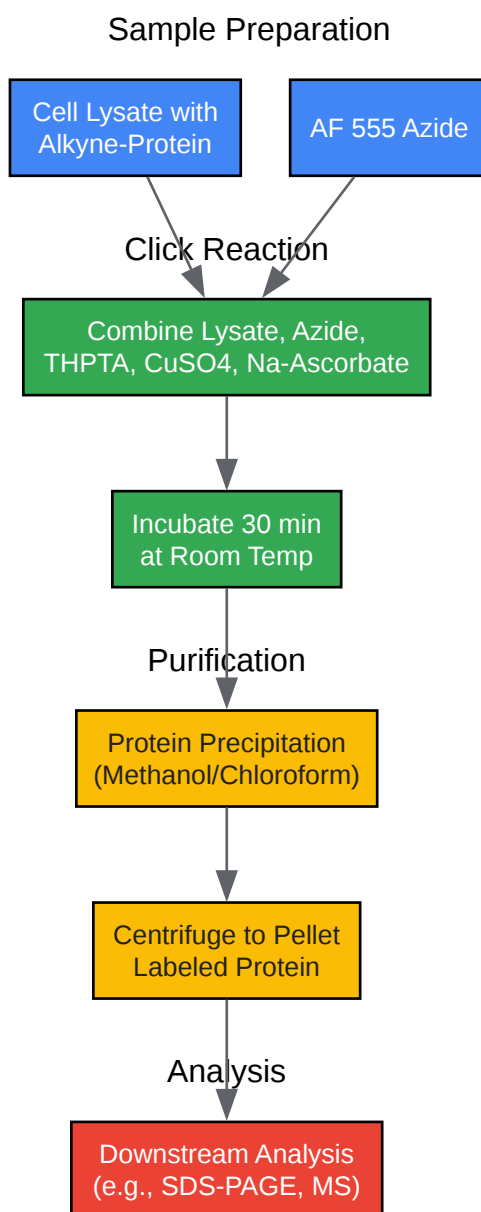
Procedure:

- Using the solutions from Protocol 2, prepare a dilution of **AF 555 azide** with an absorbance value below 0.1 at the excitation wavelength to minimize inner filter effects.
- Prepare a solution of the fluorescent standard with a similar absorbance at the same excitation wavelength.
- Set the spectrofluorometer to the excitation wavelength (λ_{abs} of **AF 555 azide**).
- Measure the fluorescence emission spectrum of the **AF 555 azide** solution, scanning a wavelength range that covers the expected emission (e.g., 560-750 nm). The peak of this spectrum is the emission maximum (λ_{em}).
- Without changing the instrument settings, measure the emission spectrum of the fluorescent standard.
- Integrate the area under the emission curves for both the sample and the standard.
- The quantum yield (Φ_{sample}) is calculated using the following equation: $\Phi_{\text{sample}} = \Phi_{\text{standard}} \times (I_{\text{sample}} / I_{\text{standard}}) \times (A_{\text{standard}} / A_{\text{sample}}) \times (n_{\text{sample}}^2 / n_{\text{standard}}^2)$ where I

is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

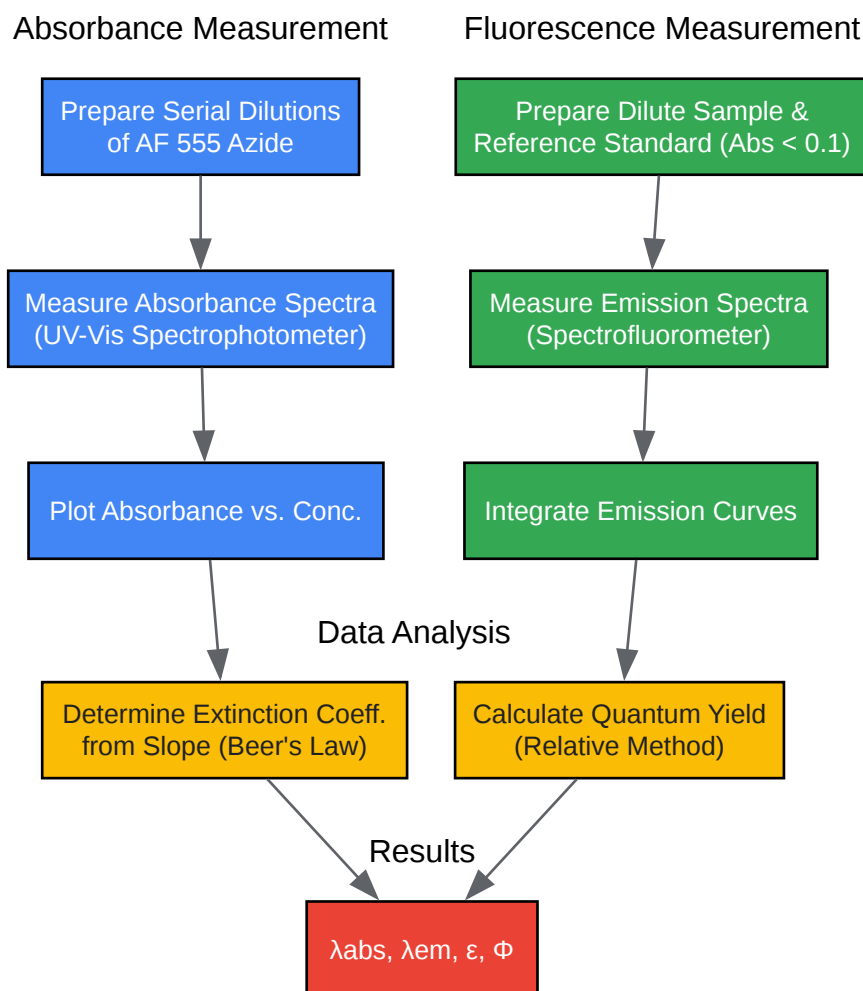
Visualized Workflows and Pathways

To further elucidate the experimental processes and applications of **AF 555 azide**, the following diagrams have been generated.



[Click to download full resolution via product page](#)

Caption: Workflow for labeling alkyne-modified proteins with **AF 555 azide** via CuAAC.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for determining the spectral properties of **AF 555 azide**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. FluoroFinder [app.fluorofinder.com]
- 2. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - UK [thermofisher.com]
- 3. Alexa Fluor 555 equivalent | APDye Fluor 555 | AxisPharm [axispharm.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. AF 555 azide | Bioproducts Magazine [bioprodmag.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. Spectrum [Alexa Fluor 555] | AAT Bioquest [aatbio.com]
- 8. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 9. genecopoeia.com [genecopoeia.com]
- 10. vectorlabs.com [vectorlabs.com]
- 11. vectorlabs.com [vectorlabs.com]
- 12. vectorlabs.com [vectorlabs.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Spectral Properties of AF 555 Azide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12377213#af-555-azide-spectral-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com